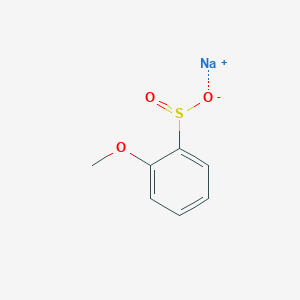
Sodium 2-methoxybenzene-1-sulfinate
Overview
Description
Sodium 2-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₇NaO₃S.
Mechanism of Action
Target of Action
Sodium 2-methoxybenzene-1-sulfinate, also known as a sodium sulfinate, is a versatile building block in the synthesis of organosulfur compounds . It primarily targets the formation of S–S, N–S, and C–S bonds , which are crucial in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .
Mode of Action
The compound acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with its targets to form S–S, N–S, and C–S bonds , leading to the synthesis of various organosulfur compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of organosulfur compounds . These include the pathways for synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones . The downstream effects of these pathways result in the production of a wide range of organosulfur compounds, which have various applications in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of this compound’s action is the synthesis of a wide range of organosulfur compounds . These compounds have various applications, from pharmaceuticals to materials science. The specific molecular and cellular effects of the compound’s action would depend on the particular organosulfur compound being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the compound’s efficacy as a sulfonylating, sulfenylating, or sulfinylating reagent Additionally, the compound’s stability may be affected by factors such as pH and exposure to light or oxygen
Biochemical Analysis
Biochemical Properties
Sodium 2-methoxybenzene-1-sulfinate plays a significant role in biochemical reactions. It can act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions
Molecular Mechanism
It is known to participate in various reactions as a sulfonylating, sulfenylating, or sulfinylating reagent
Metabolic Pathways
This compound is involved in the synthesis of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-methoxybenzene-1-sulfinate can be synthesized by heating sodium sulfite with 2-methoxybenzenesulfonyl chloride in the presence of sodium hydrogen carbonate in water at 70-80°C for about 4 hours . The reaction is as follows:
C₇H₇SO₂Cl+Na₂SO₃+NaHCO₃→C₇H₇NaO₃S+NaCl+CO₂+H₂O
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or filtration to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Produces 2-methoxybenzenesulfonic acid.
Reduction: Produces 2-methoxybenzenethiol.
Substitution: Produces various substituted benzene derivatives depending on the reactants used.
Scientific Research Applications
Sodium 2-methoxybenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing organosulfur compounds, including sulfones and sulfoxides.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium p-toluenesulfinate
Comparison: Sodium 2-methoxybenzene-1-sulfinate is unique due to the presence of a methoxy group on the benzene ring, which can influence its reactivity and solubility compared to other sodium sulfinates. This methoxy group can also provide additional sites for chemical modification, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
sodium;2-methoxybenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-10-6-4-2-3-5-7(6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXBFBQPNIPTLD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-40-5 | |
| Record name | sodium 2-methoxybenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B3243619.png)



![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)




![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![8-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B3243695.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)


